molecular formula C24H17BrO2 B322375 4-Bromo-1-naphthyl diphenylacetate

4-Bromo-1-naphthyl diphenylacetate

Cat. No.: B322375
M. Wt: 417.3 g/mol
InChI Key: ROVJTMLJWIRGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-naphthyl diphenylacetate is a brominated aromatic ester compound characterized by a naphthyl backbone substituted with a bromine atom at the 4-position and esterified with diphenylacetic acid.

Properties

Molecular Formula

C24H17BrO2

Molecular Weight

417.3 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 2,2-diphenylacetate

InChI

InChI=1S/C24H17BrO2/c25-21-15-16-22(20-14-8-7-13-19(20)21)27-24(26)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23H

InChI Key

ROVJTMLJWIRGPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of 4-bromo-1-naphthyl diphenylacetate include brominated aromatic esters and naphthyl/phenyl derivatives. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Comparisons

Property This compound 4-Bromophenyl Diphenylacetate 4-Bromo-1,2-diaminobenzene
Aromatic System Naphthyl (fused benzene rings) Phenyl (single benzene ring) Benzene with amine groups
Functional Groups Diphenylacetate ester, Br Diphenylacetate ester, Br Bromine, diamino substituents
Molecular Formula Not explicitly provided C20H15BrO2 C6H5BrN2 (estimated)
Key Applications Hypothesized: Synthesis intermediates Unspecified Potential use in dyes, polymers, or ligands
Reactivity Likely higher steric hindrance Moderate steric hindrance High reactivity due to amine groups

Key Differences and Implications

Aromatic System Size :

  • The naphthyl group in this compound provides a larger π-conjugated system compared to the phenyl group in 4-bromophenyl diphenylacetate. This may enhance UV absorption or alter binding affinities in biological systems .
  • The fused rings could reduce solubility in polar solvents relative to the phenyl analog, impacting formulation strategies in pharmaceuticals.

Bromine’s electron-withdrawing effect is consistent across both compounds, but the naphthyl system may delocalize this effect more effectively.

Safety and Handling: While safety data for this compound is unavailable, 4-bromo-1,2-diaminobenzene (CAS 1575-37-7) requires immediate medical attention upon exposure due to delayed toxicity risks . This underscores the need for cautious handling of brominated aromatics in general.

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